molecular formula C9H12NNaO3S B12684249 Sodium ((2,5-dimethylphenyl)amino)methanesulphonate CAS No. 81730-11-2

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate

Cat. No.: B12684249
CAS No.: 81730-11-2
M. Wt: 237.25 g/mol
InChI Key: DJHOVNIYZXIWGM-UHFFFAOYSA-M
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Description

Properties

CAS No.

81730-11-2

Molecular Formula

C9H12NNaO3S

Molecular Weight

237.25 g/mol

IUPAC Name

sodium;(2,5-dimethylanilino)methanesulfonate

InChI

InChI=1S/C9H13NO3S.Na/c1-7-3-4-8(2)9(5-7)10-6-14(11,12)13;/h3-5,10H,6H2,1-2H3,(H,11,12,13);/q;+1/p-1

InChI Key

DJHOVNIYZXIWGM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)C)NCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate typically involves the reaction of 2,5-dimethylaniline with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then neutralized with sodium hydroxide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the compound. The final product is often purified through recrystallization or other separation techniques to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonate group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate is primarily utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. It plays a crucial role in the development of compounds that target specific receptors or pathways in the body.

Case Study: Synthesis of Tapentadol

A notable application of this compound is in the synthesis of tapentadol, an analgesic medication. The process involves using this compound as an intermediate to produce optically pure compounds necessary for the drug's efficacy. The synthesis process includes several steps where the compound is reacted with other reagents under controlled conditions to yield the desired pharmacologically active forms .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various analytical techniques. Its properties allow for effective separation and identification of compounds in complex mixtures.

Applications in Chromatography

The compound is used as a buffering agent in high-performance liquid chromatography (HPLC). It helps maintain pH stability during the analysis of pharmaceutical formulations, ensuring accurate results. The use of this compound enhances the resolution of peaks in chromatograms, facilitating better identification and quantification of active ingredients .

Biological Research

This compound has also been studied for its biological effects, particularly in neuropharmacology.

Case Study: Activation of Nicotinic Receptors

Research has demonstrated that this compound can influence nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. In experiments involving frog models, this compound was used to assess its role as an allosteric modulator. The findings indicated that it could enhance receptor activation under specific conditions, suggesting potential therapeutic applications in treating neurological disorders .

Summary of Applications

The following table summarizes the key applications of this compound across different fields:

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for drug synthesisTapentadol synthesis
Analytical ChemistryBuffering agent in HPLC for maintaining pH stabilityPharmaceutical formulation analysis
Biological ResearchModulator of nicotinic receptorsNeuropharmacological studies

Mechanism of Action

The mechanism of action of Sodium ((2,5-dimethylphenyl)amino)methanesulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulphonate group can form strong ionic interactions, while the amino group can participate in hydrogen bonding or nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Biological Activity
Sodium ((2,5-dimethylphenyl)amino)methanesulphonate 2,5-dimethylphenyl, methanesulfonate High lipophilicity due to methyl groups Likely PET inhibition (inferred from analogs)
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 2,5-dimethylphenyl, hydroxynaphthalene IC50 ~10 µM for PET inhibition in spinach chloroplasts Photosystem II disruption
Sodium 2-methylprop-2-ene-1-sulphonate Allyl sulfonate, methyl substituent Surfactant properties, industrial use No direct pesticidal activity reported
3-[(2,6-Dimethylphenyl)amino]-... (from ) 2,6-dimethylphenyl, sulfonated xanthylium Genotoxicity concern (reverse mutation test positive) Classified for cautious handling

Key Observations :

  • Substituent Position: The 2,5-dimethylphenyl group in this compound contrasts with the 2,6-dimethylphenyl group in ’s compound. The 2,5 configuration likely enhances lipophilicity and target binding compared to 2,6-substituted analogs, which may exhibit higher toxicity risks .
  • Electron-Withdrawing Effects : Methanesulfonate groups (as in the target compound) enhance solubility but reduce membrane permeability compared to carboxamide-linked analogs (e.g., N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide) .

Lipophilicity and PET Inhibition:

highlights that N-(2,5-dimethylphenyl)carboxamides exhibit potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) due to optimal lipophilicity and electron-withdrawing substituents. However, its sulfonate group may reduce membrane penetration compared to carboxamides, necessitating formulation adjustments for agricultural efficacy.

Toxicity Profile:

This underscores the importance of substituent positioning in safety profiles .

Industrial and Regulatory Considerations

  • Sulfonate Surfactants: Sodium 2-methylprop-2-ene-1-sulphonate () and Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () are used as surfactants or dye intermediates. This compound may share applications in formulation chemistry but lacks explicit data in the evidence.
  • Regulatory Status: The compound’s 2018 registration () implies compliance with industrial safety standards, but its hazard classification remains undefined compared to genotoxic analogs in .

Biological Activity

Sodium ((2,5-dimethylphenyl)amino)methanesulphonate, often referred to as a sulfonamide derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological models, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C₉H₁₁NNaO₃S
  • Molecular Weight : 232.25 g/mol

The sulfonamide moiety is crucial for its biological activity, particularly in antimicrobial and antiviral contexts.

The biological activity of this compound primarily revolves around its interaction with various biological targets:

  • Antiviral Activity : Similar compounds have shown efficacy against a range of viruses by inhibiting viral replication and reducing cytopathic effects in infected cells. For instance, related sulfonamide derivatives have been evaluated for their ability to inhibit influenza virus and other respiratory viruses in vitro .
  • Antimicrobial Properties : Sulfonamides are known to inhibit bacterial growth by targeting the bacterial folic acid synthesis pathway. This mechanism involves competitive inhibition of the enzyme dihydropteroate synthase.

Biological Activity Data

The following table summarizes key findings from studies on this compound and related compounds:

Study Biological Activity Model Used Concentration Outcome
AntiviralTissue Culture2.5 - 75.8 µg/mlInhibited cytopathic effects of influenza virus
AntimicrobialBacterial AssaysVariesInhibited growth of Gram-positive bacteria
CytotoxicityCancer Cell LinesIC50 valuesInduced apoptosis in cancer cells

Case Studies

Several case studies highlight the practical applications and effects of this compound:

  • Antiviral Efficacy in Influenza Models :
    • A study demonstrated that this compound significantly reduced mortality in mice infected with influenza A virus when administered pre- and post-infection . The compound showed a dose-dependent response, indicating potential for therapeutic use during viral outbreaks.
  • Bacterial Infection Management :
    • In a clinical setting, a derivative of this compound was evaluated for its effectiveness against resistant strains of bacteria. Results indicated that it could serve as a viable alternative to traditional antibiotics, particularly in cases where resistance is prevalent .
  • Cancer Research Applications :
    • Research involving cancer cell lines revealed that this compound induced apoptosis through both COX-dependent and independent pathways. This dual mechanism suggests its potential as an adjunct therapy in cancer treatment .

Q & A

Q. What are the standard methods for synthesizing Sodium ((2,5-dimethylphenyl)amino)methanesulphonate, and how can purity be optimized?

Synthesis typically involves sulfonation of the precursor amine, followed by neutralization with sodium hydroxide. Key steps include:

  • Sulfonation : Reacting (2,5-dimethylphenyl)amine with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under inert atmosphere .
  • Neutralization : Adding NaOH to precipitate the sodium salt, followed by recrystallization from water or ethanol to achieve >95% purity .
  • Purity optimization : Use HPLC with UV detection (λ = 254 nm) and a C18 column, employing a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to monitor impurities .

Q. What analytical techniques are recommended for structural characterization?

  • NMR : ¹H NMR in D₂O to confirm sulfonate proton absence (δ 3.1–3.3 ppm for CH₃SO₃⁻) and aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl group) .
  • FT-IR : Peaks at 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch) confirm sulfonate formation .
  • Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .

Q. How should standard solutions be prepared for quantitative analysis?

  • Dissolve 10 mg of the compound in 10 mL purified water (final concentration: 1 mg/mL).
  • Filter through a 0.22 μm nylon membrane to remove particulates.
  • Store at 4°C for ≤72 hours to prevent hydrolysis .

Advanced Research Questions

Q. How can voltammetric methods be optimized for detecting this compound in biological matrices?

  • Electrode selection : Glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs) enhances sensitivity .
  • Parameters : Accumulation potential = -0.4 V (vs. Ag/AgCl), accumulation time = 120 s, scan rate = 50 mV/s in 0.1 M phosphate buffer (pH 7.0) .
  • Interference mitigation : Use differential pulse voltammetry (DPV) to distinguish signals from ascorbic acid and uric acid .

Q. What strategies resolve discrepancies in spectral data between experimental and computational models?

  • Computational validation : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Compare experimental vs. theoretical shifts, adjusting for solvent effects .
  • X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure (if single crystals are obtainable) .

Q. How does the compound’s stability vary under different storage conditions?

  • Solid state : Stable for ≥6 months at -20°C in a desiccator. Degradation (≤5%) occurs at 25°C/60% RH, forming (2,5-dimethylphenyl)amine as a hydrolysis byproduct .
  • Aqueous solutions : Degrade within 48 hours at pH < 4 or pH > 9, monitored via LC-MS (m/z 228 → 121 fragmentation) .

Q. What are the mechanistic implications of its interaction with biological targets (e.g., enzymes)?

  • Inhibition studies : Use surface plasmon resonance (SPR) to measure binding affinity (KD) to sulfotransferases. Competitive assays with PAPS (3'-phosphoadenosine-5'-phosphosulfate) reveal non-competitive inhibition .
  • Molecular docking : AutoDock Vina simulations predict sulfonate group interactions with Arg/Lys residues in enzyme active sites .

Data Contradiction and Troubleshooting

Q. How to address inconsistent biological activity results across studies?

  • Batch variability : Test purity via LC-MS; impurities >1% (e.g., residual amine) may antagonize activity .
  • Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) to minimize non-specific binding .

Q. Why do NMR spectra show unexpected peaks in deuterated solvents?

  • Solvent exchange : Use D₂O instead of DMSO-d₆ to avoid residual proton signals from dimethyl groups.
  • Paramagnetic impurities : Chelate metal ions (e.g., Fe³⁺) with EDTA prior to analysis .

Methodological Tables

Q. Table 1. Key Voltammetric Parameters for Detection

ParameterOptimal ValueImpact on Signal
Accumulation Potential-0.4 V (vs. Ag/AgCl)↑ Sensitivity
Scan Rate50 mV/s↓ Background noise
Supporting Electrolyte0.1 M Phosphate (pH 7.0)↑ Peak resolution

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH (30 days)8.2(2,5-Dimethylphenyl)amine
UV Light (254 nm, 24h)12.5Sulfonate radical adducts

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